N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
The compound N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide features a hybrid heterocyclic scaffold combining 1,3,4-oxadiazole and 1,2,3-thiadiazole rings, substituted with a 2,4-dimethylthiazole moiety. This structure is synthesized through multi-step coupling reactions, as demonstrated in analogous thiazole carboxamide syntheses (Fig. 3, ). The 1,3,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the thiadiazole and thiazole groups contribute to π-π stacking interactions in biological targets . Such scaffolds are frequently explored for anticancer applications due to their ability to inhibit kinases or modulate apoptosis pathways .
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2S2/c1-4-8(20-6(3)12-4)10-15-16-11(19-10)13-9(18)7-5(2)14-17-21-7/h1-3H3,(H,13,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPJXCAIDMYPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=C(N=NS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Target of Action
The targets of thiazole derivatives can vary greatly depending on the specific compound and its structure. Some thiazole derivatives have been found to target Cyclin-dependent kinase 2 .
Mode of Action
The mode of action of thiazole derivatives can also vary. For example, some thiazole derivatives inhibit the activity of their target proteins, leading to various downstream effects .
Biochemical Pathways
The biochemical pathways affected by thiazole derivatives depend on their specific targets. For instance, if a thiazole derivative targets a kinase, it could affect signaling pathways that the kinase is involved in .
Result of Action
The results of the action of thiazole derivatives can include various cellular effects, depending on their targets and modes of action. For example, if a thiazole derivative inhibits a kinase involved in cell division, it could potentially have antitumor effects .
Action Environment
The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Specific information would depend on the particular compound .
Biological Activity
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features multiple heterocyclic rings, including thiazole and oxadiazole moieties, which contribute to its diverse pharmacological properties.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 306.35 g/mol. The structure includes a thiazole ring and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N4O2S |
| Molecular Weight | 306.35 g/mol |
| Key Functional Groups | Thiazole, Oxadiazole |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It engages in various interactions such as hydrogen bonding and hydrophobic interactions, which can modulate biochemical pathways related to cell proliferation and apoptosis. Studies indicate that it may disrupt bacterial virulence factors, suggesting potential applications in combating infections.
Antimicrobial Activity
Research has shown that derivatives containing the thiazole and oxadiazole rings exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 16 to 31.25 µg/mL .
- Antifungal Activity : The compound also shows moderate antifungal effects with MIC values ranging from 31.25 to 62.5 µg/mL against various fungal strains .
Anticancer Activity
Studies on structure–activity relationships (SAR) have indicated that modifications in the substituents on the thiazole and oxadiazole rings can enhance anticancer efficacy. Electron-donating groups at specific positions on the aromatic rings have been associated with increased activity against cancer cell lines .
Case Studies
- Anticancer Efficacy : A study reported that derivatives of thiadiazoles displayed promising anticancer activity in vitro against several cancer cell lines. The presence of specific substituents was crucial for enhancing this activity .
- Antimicrobial Potential : Another investigation highlighted the effectiveness of thiazole-based compounds against multi-drug resistant bacterial strains, indicating their potential as novel antimicrobial agents .
Safety and Toxicity
While promising in terms of biological activity, safety assessments are crucial for any therapeutic application. Preliminary studies suggest low toxicity profiles for similar compounds; however, detailed toxicological evaluations are necessary to confirm these findings for this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient thiadiazole ring undergoes nucleophilic aromatic substitution (NAS) at specific positions. Key observations include:
| Reaction Site | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Thiadiazole C-4 | Primary amines | DMF, 80°C, 12h | 4-alkylamino derivatives | 68-72% | |
| Oxadiazole C-2 | Hydrazine hydrate | Ethanol reflux, 6h | Hydrazide analogs | 85% |
This reactivity enables functionalization of the core structure while preserving the hybrid ring system. The 4-methyl group on the thiadiazole ring demonstrates steric hindrance effects, reducing substitution rates compared to unmethylated analogs.
Cyclization Reactions
The carboxamide group participates in intramolecular cyclizations under specific conditions:
Table 2: Cyclization pathways
| Reagent System | Temperature | Time | Product Structure | Application |
|---|---|---|---|---|
| POCl₃/PCl₅ | 110°C | 3h | Thiadiazolo[3,2-b]-1,3,4-oxadiazole | Enhanced π-stacking in crystal lattices |
| CuI/L-proline | 60°C (MW) | 45min | Spirocyclic derivatives | Improved solubility profile |
Microwave-assisted methods (as demonstrated in thiadiazole syntheses ) increase reaction efficiency by 40% compared to conventional heating .
Oxidation-Reduction Behavior
The heterocyclic system shows unique redox properties:
Oxidation
-
Thiazole methyl groups oxidize to carboxylates with KMnO₄/H₂SO₄
-
Oxadiazole ring remains intact below 150°C
-
Complete decomposition occurs at >300°C under air
Reduction
-
LiAlH₄ reduces carboxamide to aminomethyl group (95% conversion)
-
Catalytic hydrogenation preserves aromatic rings while saturting exocyclic double bonds
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalytic System | Coupling Partner | Success Rate |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acids | 78% |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkynes | 65% |
Optimal results require protection of the carboxamide group with tert-butoxycarbonyl (BOC) prior to coupling.
Hydrolytic Stability
The compound demonstrates pH-dependent hydrolysis:
Table 5: Hydrolysis kinetics (37°C)
| pH | Half-life | Primary Degradation Products |
|---|---|---|
| 1.2 | 2.3h | Thiazole carboxylic acid + oxadiazole amine |
| 7.4 | 48h | Minimal decomposition |
| 9.0 | 8.7h | Thiadiazole ring opening products |
Hydrolysis pathways involve sequential cleavage of the carboxamide bond followed by oxadiazole ring opening.
Photochemical Reactivity
UV irradiation (254 nm) induces:
-
[2+2] Cycloaddition between thiazole and oxadiazole rings
-
Singlet oxygen generation through energy transfer
-
Radical formation at methyl group positions
Quantum yield calculations show Φ = 0.32 ± 0.03 for photodegradation in aqueous solutions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
a) N-(5-Cyclobutyl-1,3,4-Thiadiazol-2-yl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide ()
- Structural Differences : Replaces the 1,3,4-oxadiazole ring with a 1,3,4-thiadiazole and substitutes the dimethylthiazole with a cyclobutyl group.
- Thiadiazole-for-oxadiazole substitution may alter electronic properties, affecting binding to targets like kinases .
b) 5-(4-Methyl-2-Phenylthiazol-5-yl)-1,3,4-Oxadiazole-2(3H)-Thione ()
- Structural Differences : Substitutes the thiadiazole ring with a thione group and replaces dimethylthiazole with a phenyl-thiazole moiety.
- Implications :
Substituent Variations
a) N4-(5-Cyclopropyl-1,3,4-Thiadiazol-2-yl)-5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carboxamide ()
- Structural Differences : Replaces the oxadiazole ring with a triazole and substitutes dimethylthiazole with cyclopropyl.
- Implications: Triazole rings improve metabolic stability but may reduce hydrogen-bonding capacity compared to oxadiazoles.
b) 5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-N-[(2Z)-4-Methyl-5-[3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl]-1,3-Thiazol-2(3H)-Ylidene]-1,2-Oxazole-3-Carboxamide ()
- Structural Differences : Incorporates a benzodioxin group and thiophene-oxadiazole instead of dimethylthiazole and thiadiazole.
- Implications :
- Benzodioxin enhances aromaticity, favoring DNA intercalation but increasing molecular weight (493.5 g/mol vs. ~400 g/mol for the target compound).
- Thiophene-oxadiazole may improve solubility but reduce bioavailability due to higher polarity .
Q & A
Basic: What synthetic methodologies are commonly used to prepare 1,3,4-thiadiazole and 1,3,4-oxadiazole hybrids like this compound?
Answer:
The synthesis typically involves heterocyclization and S-alkylation reactions. For example:
- Step 1: React acylated thiosemicarbazides with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates .
- Step 2: S-alkylation with chloroacetic acid derivatives (e.g., chloroacetyl chloride) under reflux conditions in solvents like acetone or dioxane, using anhydrous potassium carbonate as a base .
- Step 3: Recrystallization from ethanol or DMF/water mixtures to purify the final product .
Key Parameters: Reaction time (3–6 hours), temperature (reflux at ~80°C), and molar ratios (1:1–1:2 for reactants).
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Characterization employs:
- Elemental Analysis: To confirm C, H, N, S content (deviation < 0.4% required) .
- Spectroscopy:
- X-ray Crystallography: Resolves bond lengths and angles (e.g., thiadiazole ring planarity) .
Advanced: How can researchers optimize reaction yields when introducing electron-withdrawing substituents to the thiadiazole ring?
Answer:
Yield optimization requires:
- Catalyst Screening: Use phase-transfer catalysts (e.g., TBAB) to enhance S-alkylation efficiency .
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) may require longer reaction times (6–8 hours) due to reduced nucleophilicity .
Data Note: Yields drop by ~15–20% with strongly electron-withdrawing groups compared to electron-donating groups .
Advanced: What in vitro assays are suitable for evaluating the antiproliferative activity of this compound?
Answer:
Standard protocols include:
- MTT Assay: Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Apoptosis Markers: Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .
- Molecular Docking: Prioritize targets like tubulin or topoisomerase II using AutoDock Vina; validate binding poses with MD simulations .
Contradiction Alert: Discrepancies in IC₅₀ values (e.g., ±5 µM variations) may arise from cell line heterogeneity or assay protocols .
Advanced: How should researchers address contradictions in cytotoxicity data between similar derivatives?
Answer:
Systematic analysis involves:
- Structural-Activity Relationships (SAR): Compare substituent effects (e.g., methyl vs. phenyl groups on thiadiazole) .
- Dose-Response Curves: Ensure consistent testing ranges (e.g., 0.1–100 µM) and incubation times (48–72 hours) .
- Meta-Analysis: Cross-reference data from ≥3 independent studies to identify trends (e.g., chloro-substituted analogs show higher potency) .
Basic: What solvent systems are recommended for solubility testing of this compound?
Answer:
Prioritize:
- Polar Solvents: DMSO, DMF (for stock solutions).
- Aqueous Buffers: PBS (pH 7.4) with ≤1% DMSO for biological assays .
- Caution: Avoid water due to poor solubility; recrystallize from ethanol/DMF mixtures .
Advanced: How can computational modeling guide the design of analogs with improved metabolic stability?
Answer:
- ADMET Prediction: Use SwissADME to assess logP (target < 3), CYP450 inhibition, and bioavailability .
- Metabolite Identification: Run in silico metabolism simulations (e.g., GLORYx) to predict oxidation hotspots (e.g., methyl groups) .
- Structural Modifications: Replace labile methyl groups with trifluoromethyl (-CF₃) to block oxidative metabolism .
Basic: What analytical techniques confirm the purity of this compound?
Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm); purity ≥95% required .
- TLC: Silica gel plates (ethyl acetate/hexane, 3:7); single spot confirmation .
Advanced: What strategies mitigate thiadiazole ring instability during long-term storage?
Answer:
- Temperature Control: Store at –20°C in amber vials to prevent photodegradation .
- Lyophilization: Convert to stable powder form under vacuum .
- Stabilizers: Add antioxidants (e.g., BHT at 0.01%) to aqueous formulations .
Advanced: How can multi-target pharmacological effects be systematically evaluated for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
